molecular formula C6HBr4F B6162561 1,2,4,5-tetrabromo-3-fluorobenzene CAS No. 257621-23-1

1,2,4,5-tetrabromo-3-fluorobenzene

Cat. No.: B6162561
CAS No.: 257621-23-1
M. Wt: 411.69 g/mol
InChI Key: CWUMVTAGPWQJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-tetrabromo-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C6HBr4F It is characterized by the presence of four bromine atoms and one fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-tetrabromo-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-tetrabromo-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives of this compound, while Suzuki-Miyaura coupling can produce biaryl compounds with diverse functional groups .

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrabromo-3-fluorobenzene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

CAS No.

257621-23-1

Molecular Formula

C6HBr4F

Molecular Weight

411.69 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-fluorobenzene

InChI

InChI=1S/C6HBr4F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H

InChI Key

CWUMVTAGPWQJFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)Br)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.